

# Diquafosol vs. Rebamipide: A Comparative Analysis of Mechanisms in Dry Eye Therapy

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides a detailed comparison of the mechanisms of action for two prominent dry eye therapies, **Diquafosol** and Rebamipide. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively compare their performance and elucidate their distinct and overlapping cellular and molecular pathways.

### Introduction

**Diquafosol** and Rebamipide are both widely used in the management of dry eye disease, yet they operate through fundamentally different mechanisms. **Diquafosol** is a purinergic P2Y2 receptor agonist that primarily stimulates tear and mucin secretion.[1][2][3] Rebamipide is a mucin secretagogue with additional cytoprotective and anti-inflammatory properties.[4][5][6] Understanding their distinct pathways is crucial for targeted therapeutic development and personalized patient care.

# Core Mechanisms of Action Diquafosol: P2Y2 Receptor Agonist

**Diquafosol**'s primary mechanism is the activation of P2Y2 purinergic receptors located on the apical surface of conjunctival and corneal epithelial cells, as well as goblet cells.[1][7][8][9] This activation triggers a G-protein-coupled signaling cascade, leading to an increase in intracellular calcium concentrations.[1][2] The elevated calcium levels stimulate two key processes:



- Aqueous Secretion: It promotes the transport of chloride and water across the conjunctival epithelium, increasing the aqueous layer of the tear film.[1][10]
- Mucin Secretion: It stimulates the release of stored mucins, particularly MUC5AC, from conjunctival goblet cells.[7][11][12]

Furthermore, **diquafosol** has been shown to upregulate the gene expression of membrane-associated mucins (MUC1, MUC4, MUC16) and may promote corneal epithelial healing through the activation of the extracellular signal-regulated kinase (ERK) pathway.[7][13][14]

# Rebamipide: Multifunctional Mucin Secretagogue and Anti-inflammatory Agent

Rebamipide's mechanism is more pleiotropic. While it is also a potent mucin secretagogue, its actions extend to cytoprotection and significant anti-inflammatory effects.

- Mucin Secretion and Production: Rebamipide increases the secretion of both secreted (e.g., MUC5AC) and membrane-associated mucins (MUC1, MUC4, MUC16).[4][6] It achieves this by upregulating mucin gene expression and stimulating secretion, a process that may involve the Akt signaling pathway.[15][16]
- Anti-inflammatory Effects: Rebamipide has demonstrated a capacity to suppress inflammation on the ocular surface. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, and reduce the infiltration of inflammatory cells like macrophages.[5][6][17][18] This anti-inflammatory action is partly attributed to the inhibition of nuclear factor-κB (NF-κB) activation.[6][18]
- Epithelial Barrier Enhancement: Rebamipide strengthens the corneal epithelial barrier, in part by protecting the localization and expression of tight junction proteins like zonula occludens-1 (ZO-1) from inflammatory insults.[5][18]
- Antioxidant and Anti-apoptotic Effects: Comparative studies have highlighted Rebamipide's ability to reduce reactive oxygen species (ROS), lipid peroxidation, and subsequent apoptosis in corneal epithelial cells under stress.[19][20][21]

## **Signaling Pathway Diagrams**





Click to download full resolution via product page

**Diquafosol**'s P2Y2 receptor-mediated signaling pathway.



Click to download full resolution via product page



Rebamipide's multifaceted mechanism of action.

## **Quantitative Data Summary**

The following tables summarize key quantitative findings from comparative and individual studies.

Table 1: Comparative Efficacy on Ocular Surface Parameters in a Murine Dry Eye Model[19]

| Parameter                                   | Control (Dry<br>Eye) | Diquafosol<br>(3%)       | Rebamipide<br>(2%)               | p-value (Reb<br>vs. DQS) |
|---------------------------------------------|----------------------|--------------------------|----------------------------------|--------------------------|
| Reactive Oxygen<br>Species (MFI)            | 36.32 ± 4.43         | 25.43 ± 3.43             | 15.49 ± 2.04                     | p = 0.003                |
| Lipid<br>Peroxidation (4-<br>HNE, MFI)      | Not Reported         | Significantly<br>Reduced | More<br>Significantly<br>Reduced | p = 0.03                 |
| Apoptosis<br>(Cleaved<br>Caspase-3)         | Elevated             | Suppressed               | More Effectively<br>Suppressed   | p < 0.05                 |
| Goblet Cell<br>Density                      | Reduced              | Preserved                | Superior<br>Preservation         | Not specified            |
| Tear Film Break-<br>up Time (s) at<br>Day 7 | 1.53 ± 0.76          | 3.87 ± 0.78              | 4.11 ± 0.92                      | p < 0.01                 |

MFI: Mean Fluorescence Intensity; 4-HNE: 4-hydroxynonenal. Data presented as mean ± standard deviation.

Table 2: Short-Term Effect on MUC5AC Secretion in Rabbit Tears (15 min post-instillation)[12]



| Treatment Group   | MUC5AC<br>Concentration in<br>Tears | % Change from<br>Control | p-value vs. Control |
|-------------------|-------------------------------------|--------------------------|---------------------|
| Untreated Control | Baseline                            | -                        | -                   |
| Artificial Tears  | No Significant Change               | -                        | Not Significant     |
| Rebamipide (2%)   | No Significant Change               | -                        | Not Significant     |
| Diquafosol (3%)   | Significantly Increased             | Not specified            | p ≤ 0.01            |

This study suggests **Diquafosol** induces a more rapid release of pre-formed MUC5AC from goblet cells.[12]

# Experimental Protocols Murine Model of Dry Eye Disease and Treatment Evaluation[19][21]

- Induction: Dry eye was induced in C57BL/6 mice via subcutaneous injections of scopolamine and exposure to a controlled low-humidity environment.
- Treatment Groups: Mice were divided into normal control, untreated dry eye, 3%
   Diquafosol-treated, and 2% Rebamipide-treated groups. Topical treatments were administered.
- Clinical Evaluation: Tear film break-up time (TBUT), corneal smoothness, and lipid layer thickness were measured at specified time points (e.g., days 7 and 14).
- Molecular Analysis (Day 14):
  - Oxidative Stress: Reactive oxygen species (ROS) and lipid peroxidation markers (4-HNE,
     MDA) in corneal tissue were quantified using fluorescence-based assays.
  - Apoptosis: Apoptotic cells on the corneal surface were detected via TUNEL assay.
     Cleaved caspase-3 expression in human corneal epithelial cells (HCECs) under hyperosmotic stress was measured by Western blotting.



- o Inflammation: Infiltration of CD4+ IFN-y+ T cells was analyzed by flow cytometry.
- Histology: Conjunctival goblet cell density was assessed from periodic acid-Schiff (PAS)stained tissue sections.

### Quantification of MUC5AC in Rabbit Tears[12]

- Animal Model: Japanese white rabbits were used.
- Treatment: A single dose of artificial tears, 3% Diquafosol, or 2% Rebamipide was instilled
  in the eyes. An untreated group served as a control.
- Sample Collection: Tear fluid was collected 15 minutes after instillation.
- Mucin Quantification: The concentration of MUC5AC in the tear fluid was measured using a specific enzyme-linked immunosorbent assay (ELISA).
- Goblet Cell Analysis: Impression cytology was performed to collect conjunctival epithelial cells. The number of PAS-positive goblet cells and the ratio of the PAS-positive area were quantified using image analysis software.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Diquafosol Sodium? [synapse.patsnap.com]
- 2. Diquafosol ophthalmic solution for dry eye treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diquafosol | Review Editor | Pharma Deals Review [ojs.pharmadeals.solutions.iqvia.com]
- 4. Rebamipide ophthalmic suspension for the treatment of dry eye syndrome: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

### Validation & Comparative





- 6. Efficacy of rebamipide 2% ophthalmic solution in the treatment of dry eyes PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical utility of 3% diquafosol ophthalmic solution in the treatment of dry eyes PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2Y2 receptor agonists for the treatment of dry eye disease: a review PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjunctival expression of the P2Y2 receptor and the effects of 3% diquafosol ophthalmic solution in dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of Short-Term Effects of Diquafosol and Rebamipide on Mucin 5AC Level on the Rabbit Ocular Surface PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Diquafosol ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rebamipide upregulates mucin secretion of intestinal goblet cells via Akt phosphorylation
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Rebamipide suppresses TNF-α production and macrophage infiltration in the conjunctiva
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rebamipide-increases-barrier-function-and-attenuates-tnf-induced-barrier-disruption-andcytokine-expression-in-human-corneal-epithelial-cells - Ask this paper | Bohrium [bohrium.com]
- 19. Comparison of the Therapeutic Effects of Rebamipide and Diquafosol on Apoptotic Damage of the Ocular Surface in Dry Eyes [mdpi.com]
- 20. Comparison of the Therapeutic Effects of Rebamipide and Diquafosol on Apoptotic Damage of the Ocular Surface in Dry Eyes PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of the Therapeutic Effects of Rebamipide and Diquafosol on Apoptotic Damage of the Ocular Surface in Dry Eyes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diquafosol vs. Rebamipide: A Comparative Analysis of Mechanisms in Dry Eye Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208481#diquafosol-versus-rebamipide-a-comparative-mechanism-of-action-study]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com